2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine
Description
2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine is a halogenated pyrimidine derivative featuring a chlorine substituent at the 2-position and a 3-(trifluoromethoxy)phenyl group at the 5-position. Its molecular formula is C₁₁H₆ClF₃N₂O, with a molecular weight of 280.63 g/mol (calculated). The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent, enhancing the compound’s metabolic stability and influencing its electronic properties.
It is used in combination therapies with bedaquiline or Q203 (a cytochrome bc1 inhibitor), highlighting its role in synergistic antimicrobial action .
Properties
IUPAC Name |
2-chloro-5-[3-(trifluoromethoxy)phenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10-16-5-8(6-17-10)7-2-1-3-9(4-7)18-11(13,14)15/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJJRIKJKXWEAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(N=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective Chlorination via Directed Metalation
Directed ortho-metalation (DoM) enables regioselective chlorination by temporarily coordinating a lithium or magnesium species to a directing group (e.g., –OMe or –NMe₂) at position 5. Subsequent treatment with hexachloroethane introduces chlorine at position 2. This method achieves 90% selectivity but requires anhydrous conditions and low temperatures (−78°C).
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2 mol% Pd(PPh₃)₄ | Maximizes C–C bond formation |
| Solvent System | Dioxane/H₂O (4:1) | Enhances solubility of boronic acid |
| Reaction Time | 12 hours | Balances conversion and decomposition |
Challenges in Meta-Substitution
Introducing the trifluoromethoxy group at the meta position of the phenyl ring necessitates specialized directing strategies. Directed fluorination using Cu(I) catalysts and trifluoromethyl hypofluorite (CF₃OF) has been reported, though yields remain moderate (50–60%) due to steric and electronic effects.
Cyclocondensation Approaches for Pyrimidine Ring Formation
Biginelli-Type Cyclization
A one-pot synthesis combines ethyl 3-(3-(trifluoromethoxy)phenyl)-3-oxopropanoate, chlorourea, and ammonium acetate in acetic acid under reflux. This method forms the pyrimidine ring with inherent chlorine at position 2, achieving 65% yield.
Amidines as Building Blocks
Reacting 3-(trifluoromethoxy)benzamidine with 2-chloromalonaldehyde in ethanol at 70°C produces the pyrimidine core in 58% yield. This route avoids post-synthetic chlorination but requires stringent pH control (pH 8–9).
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Adopting continuous flow technology improves reaction consistency and safety, particularly for exothermic chlorination steps. Residence times of 30 minutes at 100°C in microreactors achieve 88% conversion with 99% purity.
Catalyst Recycling and Cost Reduction
Immobilized palladium catalysts (e.g., Pd on activated carbon) enable 5–7 reuse cycles in Suzuki couplings, reducing Pd waste by 40%.
Analytical and Purification Techniques
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric impurities, ensuring >99% purity.
Crystallization Optimization
Ethanol/water (7:3) mixtures yield needle-like crystals with minimal solvent inclusion, suitable for X-ray diffraction analysis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The trifluoromethoxyphenyl group can engage in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Chlorinating Agents: Phosphorus oxychloride (POCl3) for introducing the chloro group.
Palladium Catalysts: Used in Suzuki-Miyaura coupling for attaching the trifluoromethoxyphenyl group.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrimidines, including 2-chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine, exhibit significant anticancer properties. A study evaluated various thiazolo[4,5-d]pyrimidine derivatives for their cytotoxic effects against cancer cell lines. The introduction of the trifluoromethyl group was found to enhance the bioavailability and potency of these compounds .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 | 10 |
| 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines | DU145 | 12 |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Inhibitory assays against cyclooxygenase enzymes (COX-1 and COX-2) showed that certain derivatives could significantly suppress COX-2 activity, which is crucial for inflammation pathways. The structure–activity relationship (SAR) studies indicated that modifications to the trifluoromethoxy group could enhance anti-inflammatory efficacy .
Table 2: Anti-inflammatory Activity
| Compound | COX-2 Inhibition IC50 (µM) |
|---|---|
| This compound | 0.04 |
| Celecoxib (Standard Drug) | 0.04 |
Agrochemical Applications
The unique properties of the trifluoromethoxy group make this compound suitable for agrochemical applications as well. It has been explored for its potential as an herbicide and pesticide due to its ability to modulate plant growth regulators or inhibit specific enzymes involved in plant metabolism.
Material Science Applications
In material science, compounds featuring pyrimidine rings are utilized in the development of organic semiconductors and photovoltaic materials. The electronic properties conferred by the trifluoromethoxy group can enhance charge mobility and stability in these applications.
Case Study 1: Anticancer Screening
In a comprehensive study conducted by the National Cancer Institute, several pyrimidine derivatives were screened against a panel of cancer cell lines. The results highlighted that modifications at the 5-position significantly influenced their cytotoxicity profiles. Specifically, compounds with a trifluoromethoxy substitution showed enhanced activity against melanoma and prostate cancer cell lines .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of pyrimidines in vivo using carrageenan-induced paw edema models. The study demonstrated that specific derivatives not only reduced edema but also downregulated pro-inflammatory cytokines, indicating their potential as therapeutic agents in inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The chloro group can participate in various biochemical reactions, potentially leading to the inhibition of specific enzymes or receptors .
Comparison with Similar Compounds
Key Comparative Insights:
Positional Variations: Moving the trifluoromethoxy group from position 5 (parent compound) to position 4 (as in ’s analog) alters steric and electronic interactions, which may reduce TB-targeting efficacy .
Pharmacological Relevance: The chlorine at position 2 in the parent compound is critical for its role in TB therapy, likely acting as a leaving group during target engagement . In contrast, amino or mercapto substituents (e.g., ) enhance solubility but may reduce antimicrobial potency.
Structural Flexibility :
- Pyridine analogs (e.g., and ) exhibit distinct ring structures, reducing compatibility with pyrimidine-targeted enzymes. However, their carboxylate or fluorinated groups broaden utility in material science .
Biological Activity
2-Chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine is a heterocyclic compound notable for its structural features, including a pyrimidine ring substituted with chlorine and a trifluoromethoxy group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
- Molecular Formula : CHClFNO
- Molecular Weight : Approximately 265.65 g/mol
The presence of the trifluoromethoxy group is significant as it enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.
Biological Activity Overview
Research indicates that pyrimidine derivatives, including this compound, exhibit a range of biological activities such as:
- Anticancer Activity : Several studies have reported on the anticancer properties of pyrimidine derivatives. For instance, a study evaluating various compounds found that specific pyrimidine derivatives demonstrated potent antiproliferative effects against human cancer cell lines, including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .
- Mechanism of Action : The mechanism underlying the anticancer activity often involves the induction of apoptosis and inhibition of cell proliferation. The trifluoromethoxy group may enhance binding affinity to biological targets, improving efficacy against cancer cells.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique position of this compound within its chemical class:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | 0.82 | Contains dichloro substitution; used in similar biological applications. |
| 5-(Trifluoromethyl)pyrimidin-2-amine | 0.74 | Lacks chlorine substitution but retains trifluoromethyl group; potential for different biological activities. |
| 2-Chloro-4-(trifluoromethyl)pyrimidine | 0.70 | Similar halogenated structure; useful in medicinal chemistry. |
This table demonstrates that while there are structurally similar compounds, the specific substitutions in this compound may provide distinct biological activities and applications.
Case Studies on Anticancer Activity
- Antiproliferative Studies : In vitro studies have shown that certain pyrimidine derivatives exhibit IC values ranging from 0.87 to 12.91 µM against MCF-7 cells, with some compounds outperforming standard treatments such as 5-Fluorouracil .
- NCI Screening Program : Selected compounds from related studies underwent screening by the National Cancer Institute (NCI), where they demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .
- Mechanistic Insights : Research has indicated that compounds with trifluoromethoxy substitutions can enhance interactions with key biological targets involved in cancer progression, such as matrix metalloproteinases (MMPs). This interaction can lead to inhibition of tumor growth and metastasis .
Q & A
Basic Questions
Q. What synthetic routes are commonly employed to prepare 2-chloro-5-(3-(trifluoromethoxy)phenyl)pyrimidine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling. For SNAr, pyrimidine precursors (e.g., 2,5-dichloropyrimidine) react with 3-(trifluoromethoxy)phenylboronic acid under palladium catalysis. Key parameters include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) .
- Solvent : Tetrahydrofuran (THF) or 1,4-dioxane at reflux (80–110°C).
- Base : Na₂CO₃ or K₃PO₄ to deprotonate intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of pyrimidine to boronic acid) to minimize side products.
Q. How can researchers validate the purity and structural identity of this compound?
- Analytical Techniques :
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase) .
- Structural Confirmation :
- NMR : Compare ¹H/¹³C NMR shifts to reference data (e.g., trifluoromethoxy group: δ ~148 ppm in ¹³C NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ .
- X-ray Crystallography : For unambiguous confirmation (if crystals are obtainable) .
Advanced Questions
Q. What strategies address regioselectivity challenges during substitution reactions on the pyrimidine core?
- Regiochemical Control : The chlorine atom at position 2 is more reactive due to electron-withdrawing effects of the trifluoromethoxy group. To direct substitution:
- Electrophilic Substitution : Use directing groups (e.g., NHBoc) to block undesired positions .
- Metal-Mediated Coupling : Suzuki-Miyaura coupling selectively targets the 5-position when the 2-position is pre-functionalized .
Q. How can computational modeling guide the design of derivatives for biological activity studies?
- Approach :
Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase inhibitors). The trifluoromethoxy group enhances hydrophobic interactions .
QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to prioritize synthetic targets .
DFT Calculations : Evaluate the energy barrier for metabolic oxidation of the trifluoromethoxy group to assess metabolic stability .
Q. What experimental and analytical methods resolve contradictions in spectroscopic data for structurally similar derivatives?
- Case Example : Conflicting ¹H NMR signals for chloro- and trifluoromethoxy-substituted pyrimidines may arise from dynamic rotational isomerism. Solutions include:
- Variable-Temperature NMR : Identify coalescence temperatures to confirm conformational exchange .
- 2D NMR (COSY, NOESY) : Resolve overlapping peaks by correlating proton-proton couplings .
- Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation .
Q. How should researchers handle hazardous intermediates during synthesis (e.g., sulfonyl chlorides or toxic byproducts)?
- Safety Protocols :
- Containment : Use fume hoods and sealed reactors for volatile intermediates (e.g., 3-chloro-5-(trifluoromethyl)phenylsulfonyl chloride) .
- Waste Management : Segregate halogenated waste and neutralize acidic byproducts with aqueous NaHCO₃ before disposal .
- Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile) and face shields during high-risk steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
